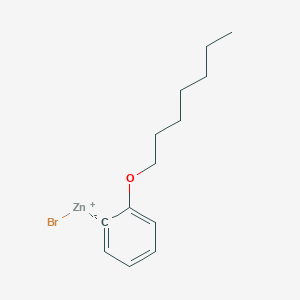
4-Fluoro-2-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methoxyphenylZinc bromide is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura coupling. This compound is particularly valuable in the synthesis of complex organic molecules due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 4-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4−Fluoro-2-methoxyphenyl bromide+Zn→4−Fluoro-2-methoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Fluoro-2-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can also participate in oxidative addition and transmetalation reactions, which are crucial in various coupling reactions.
Common Reagents and Conditions
Oxidative Addition: Palladium or nickel catalysts are commonly used.
Transmetalation: Boronic acids or esters are typical reagents.
Reductive Elimination: This step often involves the use of reducing agents like hydrides.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
4-Fluoro-2-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 4-Fluoro-2-methoxyphenylZinc bromide involves several key steps:
Oxidative Addition: The compound reacts with a palladium or nickel catalyst, forming a metal complex.
Transmetalation: The organozinc compound transfers its organic group to the metal center.
Reductive Elimination: The final product is formed by the elimination of the metal center, regenerating the catalyst.
These steps are crucial in facilitating the formation of carbon-carbon bonds, making the compound highly valuable in organic synthesis.
類似化合物との比較
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- **4-Fluoro-2-meth
特性
分子式 |
C7H6BrFOZn |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-methoxybenzene-4-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
IODAKSAPWWWBED-UHFFFAOYSA-M |
正規SMILES |
COC1=[C-]C=CC(=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14897341.png)




![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)





![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
